N1-(3-chloro-4-fluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
The compound ®-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine and (S)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine are related compounds. They can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of a related compound, N-4-[(3-chloro-4-fluorophenyl)]-7-[(3S)-tetrahydrofuran-3-yl]oxy}-4,6-quinazolinediamine, involves dissolving the compound in N-methylpyrrolidone and adding it slowly to a stirring solution at a temperature between 0 and -5 C .Molecular Structure Analysis
The molecular formula of the related compound ®-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is C18H16ClFN4O2 . Its average mass is 374.797 Da and its monoisotopic mass is 374.094574 Da .Physical And Chemical Properties Analysis
The related compound (S)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine has a predicted boiling point of 559.0±50.0 °C and a density of 1.473±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the utility of N1-(3-chloro-4-fluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in generating anthranilic acid derivatives and oxalamides. This method highlights its application in facilitating high-yielding, operationally simple chemical transformations, showcasing its significance in synthetic organic chemistry (Mamedov et al., 2016).
Fluorination Process and Regioselectivity
The study of dibenzofuran, diphenylether, and biphenyl fluorination with N-F type reagents illustrates the application of N1-(3-chloro-4-fluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in understanding the impact of reagent structure and reaction conditions on fluorination yields and regioselectivity. This research provides insights into optimizing fluorination processes, essential for medicinal chemistry and materials science (Zupan et al., 1996).
Hydroamination Catalysis
The hydroamination of diphenylbutadiyne with N-methyl-anilines, using a specific precatalyst, showcases the application in catalysis. This process is regioselective, yielding (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine efficiently, indicating its potential in developing novel organic synthesis methodologies (Younis et al., 2016).
Drug Metabolism and Pharmacokinetics
In the realm of pharmacology, the study of LY654322 metabolism to an unusual diimidazopyridine metabolite underscores the chemical's role in elucidating drug metabolism pathways. This research aids in understanding the pharmacokinetics of novel therapeutic agents, which is crucial for drug development and safety assessment (Borel et al., 2011).
Water Fluoride Sensing
In environmental science, the development of sensors for fluoride ion detection in water at sub-ppm concentrations using N1-(3-chloro-4-fluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide derivatives demonstrates its application in environmental monitoring. This research contributes to the detection and measurement of fluoride levels in drinking water, highlighting its importance in public health and environmental protection (Hirai et al., 2016).
Safety and Hazards
The related compound (S)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine has several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-10-6-8(3-4-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEJCDCSAAFZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide |
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